Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17671373
InChI: InChI=1S/C10H13NO5S/c1-15-8-5-7(11)6(10(12)16-2)4-9(8)17(3,13)14/h4-5H,11H2,1-3H3
SMILES:
Molecular Formula: C10H13NO5S
Molecular Weight: 259.28 g/mol

Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate

CAS No.:

Cat. No.: VC17671373

Molecular Formula: C10H13NO5S

Molecular Weight: 259.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate -

Specification

Molecular Formula C10H13NO5S
Molecular Weight 259.28 g/mol
IUPAC Name methyl 2-amino-4-methoxy-5-methylsulfonylbenzoate
Standard InChI InChI=1S/C10H13NO5S/c1-15-8-5-7(11)6(10(12)16-2)4-9(8)17(3,13)14/h4-5H,11H2,1-3H3
Standard InChI Key SKDVABFGPGBNAV-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C(=C1)N)C(=O)OC)S(=O)(=O)C

Introduction

Structural and Molecular Characteristics

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₅SDerived
Molecular Weight259.27 g/molCalculated
SMILESCOC1=C(C(=C(C=C1)S(=O)(=O)C)N)C(=O)OCDerived
InChIKeyNot explicitly reported

The compound’s structure is corroborated by analogous compounds, such as 2-amino-5-methanesulfonyl-4-methoxybenzoic acid (CAS: 1258639-90-5), which shares the same aromatic substitution pattern but lacks the methyl ester moiety.

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol for methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate is documented, its production can be inferred from related methodologies. A two-step approach, similar to the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid , provides a plausible framework:

  • Sulfonation and Protection:

    • Starting with methyl 2-amino-5-methoxybenzoate (CAS: 2475-80-1) , the amino group may be acetylated to prevent undesired reactions.

    • Reaction with methanesulfonyl chloride (or analogous sulfonating agents) introduces the methanesulfonyl group at position 5.

  • Deprotection and Isolation:

    • Acidic or basic hydrolysis removes the acetyl protecting group, yielding the free amino group.

    • Purification via recrystallization or chromatography ensures high purity (>99%) .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsDurationYield
1Methanesulfonyl chloride, DCM, 0–5°C6–9 hr~70%
2HCl/NaOH, reflux3–5 hr~85%

This route mirrors the efficiency of the CN103304453A patent , which achieves 75% total yield for a structurally similar compound.

Physicochemical Properties

Spectral Data

Although experimental spectra for this compound are unavailable, predictions based on its analog (CID 50989187) suggest:

  • ¹H NMR: Peaks for methoxy (δ 3.8–4.0 ppm), methyl ester (δ 3.7 ppm), and aromatic protons (δ 6.5–7.5 ppm).

  • IR: Stretches for sulfonyl (1350–1160 cm⁻¹), ester carbonyl (1720 cm⁻¹), and amino (3350 cm⁻¹).

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl and ester groups.

  • Stability: Susceptible to hydrolysis under strong acidic/basic conditions, given the ester linkage.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s structural features align with bioactive molecules:

  • Sulfonamide analogs: Known for antimicrobial and anti-inflammatory activity.

  • Prodrug potential: Esterification enhances membrane permeability, with in vivo hydrolysis releasing the active carboxylic acid.

Agrochemical Research

Methanesulfonyl groups are prevalent in herbicide formulations, suggesting potential use in agrochemical discovery.

PrecautionGuideline
Personal ProtectionGloves, goggles, ventilation
StorageCool, dry place; inert atmosphere

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